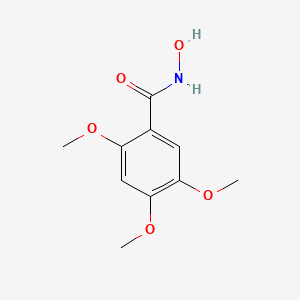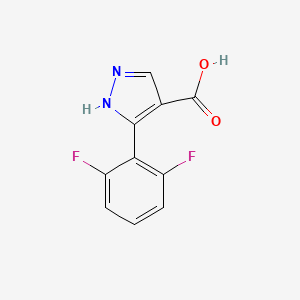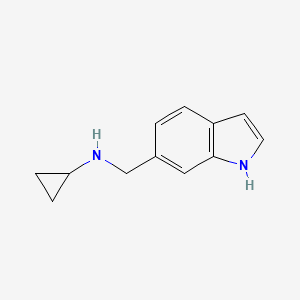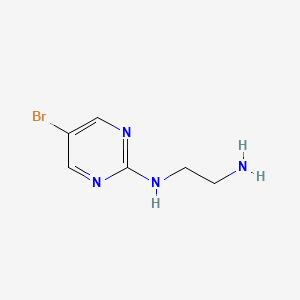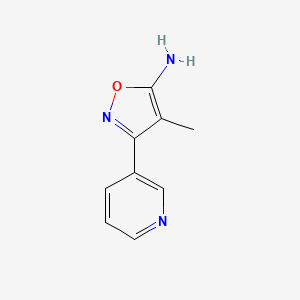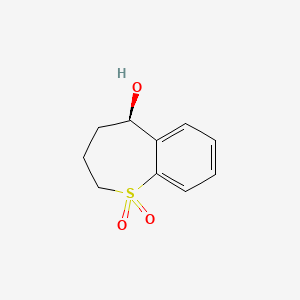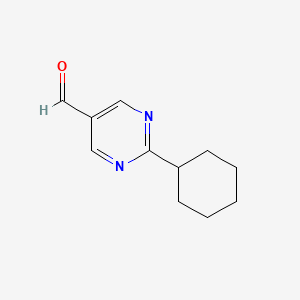
2-Cyclohexyl-5-pyrimidinecarbaldehyde
Descripción general
Descripción
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 . The compound is typically stored at -20°C and is available in solid form .
Molecular Structure Analysis
The InChI code for 2-Cyclohexyl-5-pyrimidinecarbaldehyde is1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Cyclohexyl-5-pyrimidinecarbaldehyde is a solid substance . It has a molecular weight of 190.24 .Aplicaciones Científicas De Investigación
1. Key Intermediate in Pharmaceutical Synthesis 2-Cyclohexyl-5-pyrimidinecarbaldehyde serves as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the efficient synthesis of rosuvastatin, a cholesterol-lowering medication. This method involves the aerobic oxidation of 5-pyrimidinemethanol and doesn't require hazardous chemicals, making it suitable for scaling up (Guan, Zhou, & Yang, 2014).
2. Synthesis of Pyrido[2,3-d]pyrimidines This compound is instrumental in preparing pyrido[2,3-d]pyrimidines and other pyrimidine derivatives, which are of great interest in medicinal chemistry for their potential therapeutic applications. It can be achieved through condensation with various carbonitriles, ketones, and carbonyl compounds (Perandones & Soto, 1998).
3. Creation of Pteridine Analogs 2-Cyclohexyl-5-pyrimidinecarbaldehyde also aids in synthesizing pteridine analogs, such as di- and tetrahydropyrimido[4,5-d]pyrimidines. These compounds, resembling pteridines, can be synthesized through straightforward procedures involving cyclocondensation and microwave irradiation (Torre et al., 2014).
4. Nucleoside Analogs Synthesis This aldehyde is useful in synthesizing nucleoside analogs. For example, it's used in creating 1,2-disubstituted carbo-nucleosides analogues of pyrimidine, contributing significantly to research in nucleosides and their potential therapeutic applications (Viña et al., 2004).
5. Cyclization Studies Cyclization reactions involving 2-Cyclohexyl-5-pyrimidinecarbaldehyde are essential for synthesizing various pyrimidine derivatives. These reactions, conducted either thermally or through microwave initiation, result in high-yielding preparations of pyrimidine cores, which are valuable in chemical and pharmaceutical research (Čikotienė et al., 2009).
6. Diverse Chemical Synthesis Its utility extends to the synthesis of diverse chemical structures like 5-hydroxy-2H-pyrrol-2-one derivatives, illustrating the broad range of its applications in organic synthesis (Fan et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclohexylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLJEWSIWXXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-5-pyrimidinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



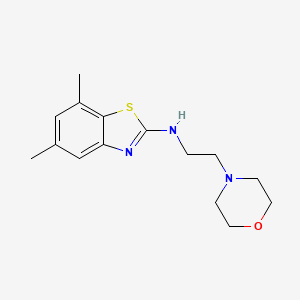
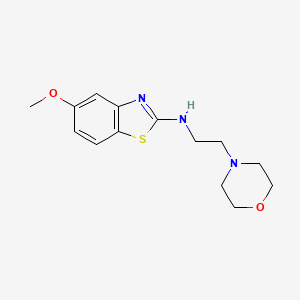
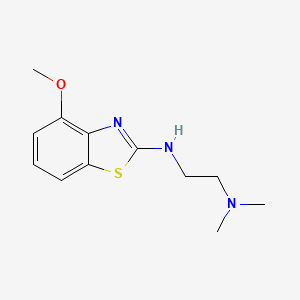
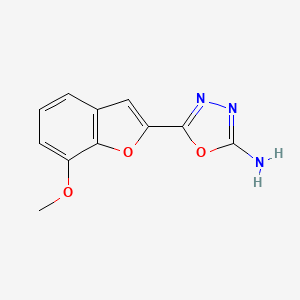
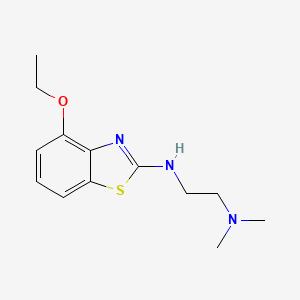
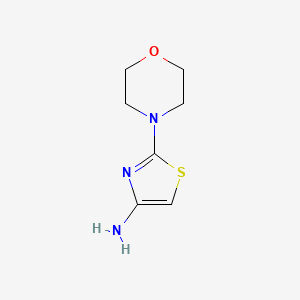
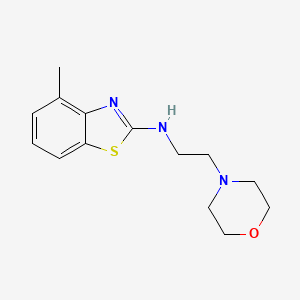
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
